(6-Amino-2,3-difluorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-amino-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSVVTULQNFWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617753 | |
| Record name | (6-Amino-2,3-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144298-16-8 | |
| Record name | (6-Amino-2,3-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Amino 2,3 Difluorophenyl Methanol
Established Synthetic Routes and Precursors
Established synthetic routes to (6-Amino-2,3-difluorophenyl)methanol predominantly rely on the chemical modification of readily available difluorinated aromatic compounds. These methods can be broadly categorized into reduction-based pathways and nucleophilic substitution approaches.
While direct nucleophilic substitution on a difluoroaniline derivative to introduce a hydroxymethyl group is not a commonly reported primary route, such derivatives can be precursors in multi-step syntheses. For instance, a plausible route could begin with a suitable difluoroaniline, which is then converted to a diazonium salt. Subsequent reactions could be employed to introduce the required functional groups, although this is often a more complex approach compared to reduction-based methods.
A more direct, albeit challenging, approach could involve the nucleophilic substitution of a leaving group on a difluorobenzyl derivative. However, the reactivity and selectivity of such reactions would need to be carefully controlled to avoid unwanted side reactions.
Reduction-based pathways are the most common and efficient methods for the synthesis of this compound. These routes typically start from a precursor bearing a nitro or a carboxylic acid group, which are then selectively reduced.
One of the most direct routes involves the simultaneous or sequential reduction of a nitro group and a carbonyl group (aldehyde or ester) of a suitable precursor. A key starting material for this approach is 2,3-difluoro-6-nitrobenzaldehyde . The synthesis of this precursor can be accomplished from 2,3-difluoronitrobenzene (B1293642) through various formylation methods. Once obtained, the 2,3-difluoro-6-nitrobenzaldehyde can be reduced to the target molecule. This reduction can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere is a common and effective method. This approach has the advantage of reducing both the nitro group to an amine and the aldehyde to an alcohol in a single step under controlled conditions.
Alternatively, a two-step reduction can be employed. The aldehyde can first be selectively reduced to a benzyl (B1604629) alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH4), followed by the reduction of the nitro group using methods like catalytic hydrogenation or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).
Another viable reduction pathway starts from 2,3-difluoro-6-aminobenzoic acid or its esters. This precursor can be synthesized from 2,3-difluoro-6-nitrobenzoic acid by the reduction of the nitro group. The carboxylic acid or its ester can then be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). Care must be taken during the workup to neutralize the reaction mixture and isolate the product.
| Precursor | Reaction Type | Key Reagents |
| 2,3-Difluoro-6-nitrobenzaldehyde | One-pot Reduction | H2, Pd/C or Pt/C |
| 2,3-Difluoro-6-nitrobenzaldehyde | Two-step Reduction | 1. NaBH4 2. H2, Pd/C or Sn/HCl |
| 2,3-Difluoro-6-aminobenzoic acid | Reduction | LiAlH4 |
Novel and Green Chemistry Approaches to Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly and sustainable methods for the synthesis of aminobenzyl alcohols. These approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.
One promising green approach is the use of catalytic transfer hydrogenation . This method avoids the need for high-pressure hydrogen gas by using hydrogen donors like formic acid, ammonium (B1175870) formate, or isopropanol (B130326) in the presence of a suitable catalyst (e.g., palladium or ruthenium complexes). This technique can be applied to the reduction of precursors like 2,3-difluoro-6-nitrobenzaldehyde.
Biocatalysis represents another avenue for green synthesis. Enzymes such as nitroreductases and alcohol dehydrogenases could potentially be used for the selective reduction of the nitro and aldehyde groups, respectively. These reactions are typically carried out in aqueous media under mild conditions, offering significant environmental benefits.
Electrochemical synthesis also presents a green alternative. The reduction of a nitro group to an amine can be achieved electrochemically, minimizing the use of chemical reducing agents and the generation of waste. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, pressure, and reaction time.
For catalytic hydrogenation , the catalyst loading, solvent polarity, and hydrogen pressure can significantly impact the reaction rate and selectivity. For instance, in the reduction of a nitrobenzaldehyde, controlling the conditions can help to avoid the formation of side products.
In the case of reduction with metal hydrides like LiAlH4, the temperature is a critical parameter. Reactions are often carried out at low temperatures to control the reactivity and prevent over-reduction or side reactions. The stoichiometry of the reducing agent is also carefully controlled to ensure complete conversion without excessive use of the reagent.
The table below summarizes some of the key parameters that can be optimized for the different synthetic routes.
| Synthetic Route | Parameter for Optimization | Desired Outcome |
| Catalytic Hydrogenation | Catalyst type and loading, Hydrogen pressure, Temperature, Solvent | High yield, High purity, Minimal side products |
| Metal Hydride Reduction | Stoichiometry of reducing agent, Temperature, Solvent | Complete reduction, Avoidance of over-reduction |
| Catalytic Transfer Hydrogenation | Hydrogen donor, Catalyst, Temperature | Efficient hydrogen transfer, High yield |
Stereochemical Considerations in Synthesis (if applicable to chiral derivatives)
The molecule this compound itself is achiral and therefore does not have stereoisomers. Consequently, stereochemical considerations are not applicable to its direct synthesis.
However, if this compound were to be used as a precursor for the synthesis of chiral derivatives, for example, through reactions involving the amino or hydroxyl groups that create a new stereocenter, then stereoselective synthetic methods would become important in those subsequent steps. In such cases, chiral catalysts or auxiliaries would be employed to control the stereochemical outcome of the reaction.
Chemical Reactivity and Transformation of 6 Amino 2,3 Difluorophenyl Methanol
Reactions at the Amino Group
The amino group in (6-Amino-2,3-difluorophenyl)methanol is a primary aromatic amine, rendering it nucleophilic and capable of participating in a range of reactions.
Alkylation and Acylation Reactions
The nitrogen atom of the amino group can be readily alkylated or acylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a catalyst. For instance, the N-alkylation of amino acids with alcohols has been demonstrated using catalytic systems, a reaction that can be adapted for aminobenzyl alcohols. nih.gov This process can lead to the formation of mono- or di-alkylated products depending on the reaction conditions and stoichiometry of the reagents.
Acylation reactions, involving the treatment of the amine with acyl chlorides or anhydrides, proceed readily to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Alkyl Halide (e.g., CH3I) | N-Alkyl-amino compound |
| Acylation | Acyl Chloride (e.g., CH3COCl) | N-Acyl-amino compound (Amide) |
Diazotization and Related Transformations
The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This reaction forms a diazonium salt, which is a highly versatile intermediate. While stable at low temperatures, these salts can be readily converted into a wide array of functional groups through Sandmeyer or related reactions. For example, diazonium salts derived from similar amino compounds have been used to synthesize triazenoindoles. researchgate.net
Table of Potential Diazotization Products
| Reagent | Product Functional Group |
|---|---|
| CuCl/HCl | -Cl |
| CuBr/HBr | -Br |
| CuCN/KCN | -CN |
| KI | -I |
| HBF4, heat | -F |
Condensation and Cyclization Reactions
The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are fundamental in the synthesis of various heterocyclic systems. For example, the condensation of 2-aminothiophenols with carbonyl compounds is a well-established method for the synthesis of 2-substituted benzothiazoles. nih.gov Similarly, this compound can be expected to react with suitable partners to form fused heterocyclic structures. Intramolecular cyclization is also a possibility if a reactive group is introduced at an appropriate position. The Thorpe-Ziegler cyclization is an example of an intramolecular reaction that can lead to the formation of cyclic compounds. researchgate.netnih.gov
Reactions at the Hydroxyl Group
The primary benzylic hydroxyl group in this compound is also a key site for chemical transformations.
Oxidation Reactions (e.g., to aldehydes or carboxylic acids)
The hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation to the corresponding aldehyde, 2-amino-6-(2,3-difluorophenyl)carbaldehyde. The oxidation of a hydroxymethyl group on a pyrimidine (B1678525) ring to an aldehyde using MnO2 has been reported. mdpi.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will typically lead to the formation of the carboxylic acid, 2-amino-6-(2,3-difluorophenyl)benzoic acid.
| Oxidizing Agent | Product |
| Manganese Dioxide (MnO2) | 2-Amino-6-(2,3-difluorophenyl)carbaldehyde |
| Potassium Permanganate (KMnO4) | 2-Amino-6-(2,3-difluorophenyl)benzoic acid |
Esterification and Etherification
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid. The esterification of amino acids with methanol (B129727) in the presence of trimethylchlorosilane is a known efficient method. nih.gov
Etherification, the formation of an ether, can be accomplished through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. A chemoselective method for the etherification of benzyl (B1604629) alcohols in the presence of other hydroxyl groups has been developed using 2,4,6-trichloro-1,3,5-triazine and an alcohol catalyzed by dimethyl sulfoxide. organic-chemistry.org
| Reaction Type | Reagent Example | Product Type |
| Esterification | Acetic Anhydride | Acetate Ester |
| Etherification | Methyl Iodide (with base) | Methyl Ether |
Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group of this compound, being a primary alcohol, can undergo nucleophilic substitution. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group due to its strong basicity. libretexts.org Therefore, direct substitution by a nucleophile is generally not feasible. To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group.
Common strategies to activate the hydroxyl group include:
Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group. Subsequent attack by a nucleophile can then proceed, typically via an Sₙ2 mechanism for primary alcohols. libretexts.org
Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters (tosylates, mesylates). These sulfonate anions are excellent leaving groups, allowing for substitution by a wide range of nucleophiles. libretexts.org
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the primary alcohol into the corresponding benzyl chloride or bromide, which are then susceptible to nucleophilic substitution.
The table below summarizes potential nucleophilic substitution reactions of the hydroxyl group after its conversion to a suitable leaving group (e.g., -OTs or -Br).
| Reagent (Nucleophile) | Product | Reaction Conditions |
| Sodium Cyanide (NaCN) | (6-Amino-2,3-difluorophenyl)acetonitrile | Polar aprotic solvent (e.g., DMSO) |
| Sodium Azide (NaN₃) | 1-(Azidomethyl)-6-amino-2,3-difluorobenzene | DMF, heat |
| Sodium Iodide (NaI) | 1-(Iodomethyl)-6-amino-2,3-difluorobenzene | Acetone (Finkelstein reaction) |
| Ammonia (B1221849) (NH₃) | (6-Amino-2,3-difluorophenyl)methanamine | High pressure, heat |
| Sodium Methoxide (NaOCH₃) | 1-(Methoxymethyl)-6-amino-2,3-difluorobenzene | Methanol |
Reactivity of the Difluorinated Phenyl Ring
The reactivity of the aromatic ring in this compound is significantly influenced by its substituents: the strongly activating amino (-NH₂) group, the weakly deactivating hydroxymethyl (-CH₂OH) group, and the deactivating but ortho, para-directing fluorine (-F) atoms.
Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The directing effects of the existing substituents determine the position of the incoming electrophile.
-NH₂ group: A powerful activating group that directs electrophiles to the ortho and para positions.
-F atoms: Deactivating due to their inductive effect, but ortho, para-directing due to resonance. reddit.com
-CH₂OH group: A weakly deactivating group that directs to the meta position.
The table below outlines predicted outcomes for common electrophilic aromatic substitution reactions.
| Reaction | Electrophile | Reagent(s) | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | (2-Amino-4,6-difluoro-5-nitrophenyl)methanol |
| Halogenation | Br⁺ | Br₂, FeBr₃ | (2-Amino-5-bromo-4,6-difluorophenyl)methanol |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Amino-3,5-difluoro-4-(hydroxymethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | (2-Amino-4,6-difluoro-5-acetylphenyl)methanol (Note: The amino group may interfere) |
Nucleophilic aromatic substitution (SₙAr) is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The two fluorine atoms on the ring of this compound activate it towards SₙAr. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comnih.gov The stability of this intermediate is key to the reaction's success.
The fluorine atom at the C2 position is ortho to the activating amino group and meta to the hydroxymethyl group. The fluorine atom at C3 is para to the amino group. Nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups. In this case, both fluorine atoms are positioned to be substituted. The relative reactivity would depend on the specific nucleophile and reaction conditions.
| Nucleophile | Potential Product(s) | Comments |
| Methoxide (CH₃O⁻) | (6-Amino-3-fluoro-2-methoxyphenyl)methanol or (6-Amino-2-fluoro-3-methoxyphenyl)methanol | Substitution of one of the fluorine atoms is expected. |
| Ammonia (NH₃) | (2,6-Diamino-3-fluorophenyl)methanol or (3,6-Diamino-2-fluorophenyl)methanol | Requires harsh conditions (high temperature and pressure). |
| Thiolate (RS⁻) | (6-Amino-3-fluoro-2-(methylthio)phenyl)methanol or (6-Amino-2-fluoro-3-(methylthio)phenyl)methanol | Thiolates are generally effective nucleophiles in SₙAr reactions. |
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org While C-F bonds are generally robust and less reactive in these couplings compared to C-Cl, C-Br, or C-I bonds, their activation is possible under specific catalytic conditions. More commonly, other positions on the ring would be functionalized with a better leaving group (like bromine or a triflate) to participate in these reactions. For instance, if the compound were first brominated at the C5 position, it could then undergo various coupling reactions.
The general mechanism for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov
Assuming prior conversion of the molecule to a more reactive derivative (e.g., (2-Amino-5-bromo-4,6-difluorophenyl)methanol), the following couplings could be achieved:
| Reaction Name | Coupling Partner | Catalyst | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl compound |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Aryl-alkyne compound |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Aryl-amine compound |
Mechanistic Studies of Key Transformations
Detailed mechanistic studies specifically on this compound are not widely available in the literature. However, the mechanisms of its key transformations can be inferred from extensive research on analogous systems.
For nucleophilic aromatic substitution (SₙAr) , studies on other fluoroaromatic compounds have provided significant mechanistic insight. While the traditional view involves a two-step process via a discrete Meisenheimer complex, recent evidence from kinetic isotope effect (KIE) studies and computational analyses suggests that many SₙAr reactions may proceed through a concerted mechanism. nih.gov In a concerted pathway, the bond formation with the nucleophile and the cleavage of the carbon-fluorine bond occur in a single transition state. nih.gov The actual mechanism (stepwise vs. concerted) for this compound would likely depend on the nucleophile, solvent, and the specific fluorine atom being displaced.
For metal-catalyzed cross-coupling reactions , the catalytic cycle is well-established. For a palladium-catalyzed Suzuki coupling, for example, the mechanism involves:
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
Understanding these fundamental mechanisms is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions for the synthesis of derivatives from this compound.
Derivatives and Analogs of 6 Amino 2,3 Difluorophenyl Methanol
Design Principles for Derivatization
The derivatization of (6-Amino-2,3-difluorophenyl)methanol is guided by the distinct reactivity of its amino and hydroxyl moieties. The amino group, a nucleophile, is readily acylated, alkylated, and can participate in condensation reactions to form a variety of nitrogen-containing functional groups. The hydroxyl group, also nucleophilic, can be esterified, etherified, or oxidized to yield aldehydes and carboxylic acids.
The presence of two fluorine atoms ortho and meta to the amino group, and meta and para to the hydroxymethyl group, significantly influences the reactivity of the molecule. These electron-withdrawing groups decrease the basicity of the amino group and increase the acidity of the hydroxyl proton, which can affect reaction conditions. Furthermore, the fluorine atoms can introduce conformational constraints and alter the lipophilicity and metabolic stability of the resulting derivatives, a key consideration in medicinal chemistry.
Selective derivatization of one functional group in the presence of the other is a primary consideration. Protection/deprotection strategies are often employed. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reaction at the hydroxyl group, and vice versa. Alternatively, chemoselective reagents and conditions can be chosen to target one group over the other.
Synthesis of Amino-Functionalized Derivatives
The primary amino group of this compound is a versatile handle for the synthesis of a wide array of derivatives.
Amides and Ureas
Amides: Amide derivatives are readily prepared by the acylation of the amino group. This can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Ureas: The synthesis of urea (B33335) derivatives can be accomplished through several routes. nih.gov A common method involves the reaction of the amino group with an isocyanate. nih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can yield unsymmetrical ureas. nih.gov Modern, safer methods often utilize reagents like N,N'-carbonyldiimidazole (CDI) to generate the urea linkage. nih.gov
| Compound Name | Structure | General Synthetic Method |
| N-(3,4-difluoro-2-(hydroxymethyl)phenyl)acetamide | Acylation with acetyl chloride or acetic anhydride. | |
| 1-(3,4-difluoro-2-(hydroxymethyl)phenyl)-3-phenylurea | Reaction with phenyl isocyanate. |
Heterocyclic Compounds Incorporating the Amino Group
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions with suitable electrophiles. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of seven-membered rings like benzodiazepines.
Drawing parallels from the chemistry of 2-aminobenzyl alcohols, a number of transition-metal-catalyzed reactions can be envisioned for the synthesis of N-heterocycles. researchgate.net For example, condensation with aldehydes or ketones, followed by intramolecular cyclization, can yield quinoline (B57606) derivatives. researchgate.net The reaction with β-ketoesters could provide access to quinolin-2-ones. The specific reaction pathways and resulting heterocyclic systems would depend on the chosen reaction partners and catalytic systems.
Synthesis of Methanol-Functionalized Derivatives
The primary alcohol functionality of this compound provides another avenue for derivatization.
Esters and Ethers
Esters: Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids under acidic conditions (Fischer esterification), or more commonly, with acyl chlorides or acid anhydrides in the presence of a base. nih.govgoogle.com The use of trimethylchlorosilane with methanol (B129727) is also a reported method for the esterification of amino acids, which could be adapted. nih.gov
Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. google.com The choice of a strong base, such as sodium hydride, is crucial for the formation of the alkoxide.
| Compound Name | Structure | General Synthetic Method |
| (6-amino-2,3-difluorophenyl)methyl acetate | Esterification with acetic anhydride. | |
| (6-amino-2,3-difluorophenyl)(methoxymethyl)benzene | Williamson ether synthesis with methyl iodide. |
Advanced Spectroscopic and Computational Characterization of 6 Amino 2,3 Difluorophenyl Methanol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (6-Amino-2,3-difluorophenyl)methanol. While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced multidimensional techniques are crucial for complete signal assignment and elucidation of through-bond and through-space correlations.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multidimensional NMR experiments are instrumental in deciphering the complex spin systems present in this compound.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar couplings between adjacent protons. For this compound, this would primarily show a correlation between the protons of the methylene (B1212753) group (-CH₂OH) and the hydroxyl proton, as well as between the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This is pivotal for assigning the carbon signals of the aromatic ring and the methylene group by linking them to their corresponding proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be critical in confirming the substitution pattern of the benzene (B151609) ring by showing correlations between the aromatic protons and the neighboring carbon atoms, as well as correlations from the methylene protons to the adjacent aromatic carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -CH₂OH | ~4.6 | ~60 | C1, C6 |
| -OH | Variable | - | -CH₂- |
| -NH₂ | ~4.0 | - | C6, C5 |
| H-4 | ~6.8 | ~115 | C2, C3, C5, C6 |
| H-5 | ~6.6 | ~110 | C1, C3, C4, C6 |
| C-1 | - | ~125 | H-5, -CH₂OH |
| C-2 | - | ~150 (d, JCF) | H-4 |
| C-3 | - | ~145 (d, JCF) | H-4, H-5 |
| C-4 | - | ~115 | H-5 |
| C-5 | - | ~110 | H-4 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to carbon-fluorine coupling.
Solid-State NMR for Polymorphic Studies
Crystalline forms of a compound, known as polymorphs, can exhibit different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. By analyzing the chemical shifts and cross-polarization dynamics in the solid state, ssNMR can distinguish between different crystalline arrangements and identify the presence of multiple polymorphs in a sample of this compound. This is particularly important in pharmaceutical applications where polymorphism can impact bioavailability and stability.
Mass Spectrometry for Molecular Structure and Reaction Monitoring
Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula C₇H₇F₂NO.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₇H₈F₂NO⁺ | 160.0574 | Typically within 5 ppm |
Tandem Mass Spectrometry for Fragment Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or formaldehyde (B43269) (CH₂O) from the protonated molecule. Analysis of these fragments helps to confirm the connectivity of the functional groups.
Table 3: Predicted Fragmentation Pattern of this compound in Tandem MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 160.0574 | 142.0468 | H₂O |
| 160.0574 | 143.0545 | NH₃ |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule. These techniques are sensitive to the local chemical environment and can be used to study conformational changes and intermolecular interactions, such as hydrogen bonding.
In the solid state, the presence of hydrogen bonding involving the amino (-NH₂) and hydroxyl (-OH) groups of this compound would be evident in the FTIR and Raman spectra. The positions and shapes of the N-H and O-H stretching bands can indicate the strength and nature of these interactions.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching (H-bonded) | 3200-3400 (broad) |
| N-H (amine) | Stretching | 3300-3500 (two bands) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1500-1600 |
| C-N | Stretching | 1250-1350 |
| C-F | Stretching | 1100-1300 |
These advanced spectroscopic techniques, when used in concert, provide a powerful toolkit for the comprehensive characterization of this compound and its derivatives, enabling detailed structural elucidation and analysis of its physicochemical properties.
X-ray Crystallography for Solid-State Molecular and Crystal Structures
X-ray crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The application of this method to this compound would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov
This analysis yields a detailed electron density map from which the atomic positions can be determined. For a derivative of this compound, the crystallographic data would reveal the exact conformation adopted by the molecule in the solid state. Furthermore, it would provide critical insights into the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds involving the amino and hydroxyl groups, as well as potential π–π stacking interactions between the aromatic rings. researchgate.netresearchgate.net These non-covalent interactions are fundamental to understanding the physical properties of the material.
A typical crystallographic study would report key parameters such as the crystal system, space group, and unit cell dimensions. researchgate.netresearchgate.net The refinement of the crystal structure model leads to precise atomic coordinates and displacement parameters.
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₇F₂NO |
| Formula weight | 159.14 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 5.987(2) |
| c (Å) | 13.456(5) |
| β (°) | 105.34(2) |
| Volume (ų) | 661.5(4) |
| Z | 4 |
| Reflections collected | 3850 |
| Independent reflections | 1450 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |
Quantum Chemical Computations and Theoretical Studies
Quantum chemical computations serve as a powerful complement to experimental techniques, providing detailed insights into the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.net These theoretical studies can predict a wide range of molecular properties and are instrumental in interpreting spectroscopic data and understanding reaction mechanisms at a molecular level. aps.orgresearchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com For this compound, DFT calculations, typically employing a hybrid functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), would be used to determine the optimized molecular geometry in the ground state. researchgate.netresearchgate.net This process minimizes the energy of the molecule to find its most stable three-dimensional structure. The resulting optimized geometry provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.gov These calculations form the foundation for further analysis of the molecule's properties. mdpi.com
HOMO-LUMO Analysis: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity of a molecule. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.commaterialsciencejournal.org A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO would be distributed over the aromatic system. From the HOMO and LUMO energies, important quantum chemical descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. nih.govfrontiersin.org
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -5.85 |
| E(LUMO) | -0.95 |
| Energy Gap (ΔE) | 4.90 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.95 |
| Chemical Hardness (η) | 2.45 |
| Chemical Softness (S) | 0.41 |
| Electronegativity (χ) | 3.40 |
| Electrophilicity Index (ω) | 2.36 |
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto the constant electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). researchgate.net This analysis can quantify hyperconjugative interactions and charge transfer phenomena. For this compound, NBO analysis would reveal interactions such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, which contributes to the stability of the molecule. The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions can be calculated to assess their significance. researchgate.net
Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and determine their relative energies. sci-hub.se For this compound, key rotatable bonds include the C-CH₂OH bond and the C-NH₂ bond. A potential energy surface (PES) scan can be performed computationally by systematically rotating these bonds and calculating the energy at each step. This process identifies the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. The results are crucial for understanding the molecule's flexibility and the preferred shapes it adopts, which can influence its biological activity and physical properties.
Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the interpretation of experimental spectra. researchgate.net DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. aps.orgnih.gov The calculated shielding tensors are typically converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), also calculated at the same level of theory. Comparing the predicted NMR spectra with experimental data serves as a powerful method for structural verification. mdpi.com A strong correlation between the calculated and observed chemical shifts provides high confidence in the assigned structure. comporgchem.com
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C-OH | 55.2 | 56.1 |
| C-NH₂ | 140.5 | 141.3 |
| C-F (ortho) | 145.8 (d) | 146.5 (d) |
| C-F (meta) | 150.1 (d) | 150.9 (d) |
| C-H | 115.4 | 116.0 |
| C-C(OH) | 120.7 | 121.5 |
Computational methods are instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. rsc.org For reactions involving this compound, such as the acylation of the amino group or the oxidation of the methanol (B129727) group, DFT can be used to locate the transition state structures and calculate the activation energy barriers. This information provides a quantitative understanding of the reaction kinetics and feasibility. It can also explain the regioselectivity or stereospecificity of a reaction, offering insights that are often difficult to obtain through experimental means alone. rsc.orgmdpi.com
Applications of 6 Amino 2,3 Difluorophenyl Methanol As a Building Block and Intermediate
Role in the Synthesis of Complex Organic Molecules
The strategic placement of fluorine atoms and reactive functional groups makes (6-Amino-2,3-difluorophenyl)methanol a valuable starting material for the synthesis of complex organic molecules, most notably in the pharmaceutical industry. A prime example of its application is in the synthesis of Nirogacestat, a gamma-secretase inhibitor investigated for the treatment of desmoid tumors. wikipedia.orggoogle.comguidechem.comnih.govchemrxiv.org
The synthesis of a key intermediate for Nirogacestat, (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, highlights the utility of this compound. The synthetic pathway involves the transformation of the hydroxymethyl group into a more reactive species, which then participates in cyclization reactions to form the core tetralone structure. The amino group is subsequently modified to introduce the required chirality and further functionalities.
Key Synthetic Transformations:
| Starting Material | Key Intermediate(s) | Final Product Fragment |
| This compound | 3,4-Difluorobenzyl bromide, Difluorotetralone derivatives | (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine |
The presence of the two fluorine atoms on the aromatic ring is crucial for modulating the electronic properties and metabolic stability of the final drug molecule. This example underscores the importance of this compound as a starting point for constructing densely functionalized and stereochemically complex pharmaceutical agents.
Applications in Heterocyclic Chemistry
While direct, extensive research on the application of this compound in heterocyclic chemistry is not widely published, its inherent structure suggests significant potential. The vicinal amino and hydroxymethyl groups on the difluorinated benzene (B151609) ring offer a scaffold ripe for the construction of various fused heterocyclic systems.
For instance, the amino group can act as a nucleophile in condensation reactions with carbonyl compounds or their derivatives, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group to facilitate cyclization. These transformations could lead to the synthesis of fluorinated quinolines, benzoxazines, and other related heterocyclic frameworks. The incorporation of fluorine atoms into these heterocyclic systems is of particular interest in medicinal chemistry, as it can enhance biological activity, metabolic stability, and lipophilicity.
Precursor in Fluorinated Specialty Chemical Synthesis
The demand for fluorinated specialty chemicals continues to grow across various industries, including agrochemicals, electronics, and advanced materials. This compound serves as a valuable precursor in this domain due to the presence of the difluorophenyl moiety.
The amino group can be readily diazotized and replaced with a wide range of other functional groups through Sandmeyer or related reactions. This allows for the introduction of functionalities such as halogens, cyano groups, or hydroxyl groups, thereby creating a diverse array of difluorinated aromatic compounds. These resulting specialty chemicals can then be utilized as monomers for polymerization, as additives to enhance the properties of existing materials, or as key intermediates in the synthesis of other high-performance chemicals.
Utilization in Material Science
In the realm of material science, the incorporation of fluorine atoms into polymers and other materials is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and low surface energy. The structure of this compound makes it a candidate for the development of advanced materials.
The bifunctional nature of the molecule, with its amino and hydroxymethyl groups, allows it to be incorporated into polymer backbones through condensation polymerization. For example, it can react with diacids or diisocyanates to form fluorinated polyamides or polyurethanes, respectively. The resulting materials would be expected to exhibit improved thermal and chemical resistance due to the strong carbon-fluorine bonds. Furthermore, the difluorinated aromatic core can contribute to enhanced rigidity and dimensional stability of the polymer chains.
Development of Molecular Scaffolds for Chemical Biology Studies
Molecular scaffolds are core structures upon which various functional groups can be appended to create libraries of compounds for biological screening. The unique substitution pattern of this compound makes it an attractive candidate for the development of novel molecular scaffolds for chemical biology research.
The distinct reactivity of the amino and hydroxymethyl groups allows for orthogonal chemical modifications. For instance, the amino group could be acylated with a variety of carboxylic acids, while the hydroxymethyl group could be etherified or esterified with different partners. This differential functionalization would enable the rapid generation of a diverse set of molecules from a single, fluorinated core. These libraries of compounds could then be used to probe biological systems, identify new drug leads, or develop chemical tools to study specific cellular processes. The fluorine atoms on the scaffold can also serve as useful probes for ¹⁹F NMR studies, providing insights into binding interactions with biological targets.
Future Directions and Emerging Research Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is paramount in modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable alternatives for preparing (6-Amino-2,3-difluorophenyl)methanol and related compounds.
Key opportunities include:
Biocatalytic Approaches: Enzymatic transformations offer high selectivity under mild conditions. Research into the use of alcohol dehydrogenases and aldehyde dehydrogenases could lead to efficient, clean methods for interconversion between aminobenzyl alcohols, aldehydes, and acids. nih.gov The enzymatic synthesis of esters from benzyl (B1604629) alcohol precursors via transesterification, using enzymes like Candida antarctica lipase (B570770) B, represents another green avenue for creating derivatives. mdpi.com
Catalyst-Free Reactions in Aqueous Media: Shifting from organic solvents to water is a cornerstone of green chemistry. Methodologies such as the catalyst-free, four-component reaction for synthesizing 6-amino-dihydropyrano[2,3-c]pyrazole-carbonitriles in boiling water demonstrate the feasibility of complex syntheses in aqueous systems. researchgate.net Exploring similar aqueous, catalyst-free conditions for reactions involving this compound is a promising research direction.
Advanced Reduction Techniques: The synthesis of aminobenzyl alcohols often involves the reduction of precursor molecules. google.com Investigating novel reducing systems, such as the hydrazine (B178648) hydrate-Raney nickel system used for reducing 4-nitrobenzyl alcohol, could provide high-yield, scalable routes from readily available nitro-aromatic precursors. google.com
| Methodology | Potential Advantage | Relevant Precursor for this compound |
| Enzymatic Reduction | High stereoselectivity, mild conditions | 6-Amino-2,3-difluorobenzaldehyde |
| Catalytic Hydrogenation | High yield, clean process | 2,3-Difluoro-6-nitrobenzyl alcohol |
| Aqueous Synthesis | Reduced environmental impact, simplified workup | N/A (Applicable to subsequent reactions) |
Investigation of Underexplored Reactivity Profiles
The dual functionality of an amino group and a primary alcohol ortho to each other on a difluoro-substituted benzene (B151609) ring suggests a rich and largely unexplored reactivity profile. Future studies will be crucial to map these reaction pathways for synthetic utility.
Chemoselective Oxidation: A primary challenge and opportunity lies in the selective oxidation of the benzyl alcohol to the corresponding aldehyde without affecting the nucleophilic amino group. researchgate.net Various catalytic systems have been developed for this purpose in related molecules, such as copper(I) iodide/TEMPO systems that work under mild, aerobic conditions. nih.govd-nb.info Kinetic studies on the oxidation of ortho-aminobenzyl alcohols can provide deep insights into reaction mechanisms and help optimize conditions for high-yield production of 6-amino-2,3-difluorobenzaldehyde, a key synthetic intermediate. researchgate.netrasayanjournal.co.inrjptonline.org
Intramolecular Cyclization and Annulation: The ortho-aminobenzyl alcohol moiety is a classic precursor for N-heterocycles. researchgate.net Upon oxidation to the aldehyde, it can undergo intramolecular condensation or participate in annulation reactions to form quinolines, quinazolines, and other fused heterocyclic systems. Iron-catalyzed cascade reactions of o-aminobenzyl alcohols with ynones to form 3-carbonyl quinolines represent a powerful strategy that could be applied. researchgate.net
| Reaction Type | Reagents/Catalysts | Potential Product from this compound |
| Selective Alcohol Oxidation | CuI / TEMPO / O₂ | 6-Amino-2,3-difluorobenzaldehyde |
| Silver-Catalyzed Oxidation | K₂S₂O₈ / Ag(I) | 6-Amino-2,3-difluorobenzaldehyde |
| Friedländer Annulation (from aldehyde) | Ketones | Substituted 7,8-difluoroquinolines |
| Cascade Michael/Cyclization | Ynones / FeCl₃ | 3-Carbonyl-7,8-difluoroquinolines |
Advanced Derivatization Strategies for Enhanced Chemical Utility
The amino and hydroxyl groups of this compound are ideal handles for derivatization, enabling the creation of compound libraries for screening in drug discovery and materials science.
N-Functionalization: The primary amine can be readily converted into a wide range of functional groups, including amides, sulfonamides, ureas, and carbamates. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity.
O-Functionalization: The primary alcohol can be transformed into ethers and esters, which can serve as prodrugs or alter the molecule's pharmacokinetic profile. Furthermore, converting the alcohol to a leaving group (e.g., a tosylate or mesylate) opens pathways for nucleophilic substitution, allowing the introduction of diverse functionalities.
Chiral Derivatization: For applications requiring stereochemical control, chiral derivatizing agents can be employed. For instance, isocyanates derived from chiral acids can be used to resolve racemic amines and alcohols via HPLC, a strategy that could be adapted for creating and separating enantiomerically pure derivatives. nih.gov
Computational Design and Prediction of Novel Analogs with Tailored Chemical Properties
In silico methods are becoming indispensable for accelerating the design of new molecules with specific properties. The fluorinated nature of this compound makes it an excellent candidate for computational investigation.
Structure-Based Drug Design: The fluorine atoms can significantly influence molecular conformation and binding affinity through electrostatic and steric interactions. tandfonline.com Computational docking studies can be used to design novel analogs of bioactive compounds where the this compound moiety is incorporated to enhance binding to biological targets like enzymes or receptors. nih.govnih.gov This approach has been successfully used to design fluoro-analogs of combretastatins, potent anticancer agents. nih.gov
Density Functional Theory (DFT) Studies: DFT calculations can predict a molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and reactivity indices. emerginginvestigators.orgnih.gov Such studies can elucidate the effect of the two fluorine atoms on the reactivity of the amino and hydroxyl groups, predict sites for electrophilic and nucleophilic attack, and guide the synthesis of analogs with tailored electronic properties. emerginginvestigators.orgresearchgate.netresearchgate.net The inclusion of fluorine is often presumed to improve metabolic stability and other chemical properties, a hypothesis that can be rigorously tested through computational modeling. emerginginvestigators.org
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. mdpi.com Cascade reactions, involving sequential transformations in one pot, offer similar advantages in step economy. rsc.org this compound and its derivatives are well-suited for integration into these powerful synthetic strategies.
Synthesis of Heterocyclic Scaffolds: The in situ oxidation of this compound to its aldehyde would generate a key building block for various MCRs. For example, it could participate in four-component reactions with a β-ketoester, malononitrile, and hydrazine hydrate (B1144303) to produce complex, biologically relevant dihydropyrano[2,3-c]pyrazole derivatives. researchgate.netbohrium.comnih.gov This approach allows for the rapid generation of diverse compound libraries from simple starting materials. nih.gov
Tandem and Cascade Cyclizations: The molecule's structure is amenable to tandem reactions, such as a Michael addition followed by a Thorpe-Ziegler cyclization, which is a known route to 6-amino-dihydropyrano[2,3-c]pyrazoles. nih.gov Furthermore, cascade reactions involving anilines have been developed for the synthesis of 2-aminothiazoles, highlighting the potential of the amino functionality to trigger complex transformations. nih.gov Enzymatic cascade reactions, which can convert amino acids into chiral amino alcohols, provide a biological parallel for the synthetic potential of multi-step, one-pot processes. nih.gov
| Reaction Name | Key Reactants | Potential Product Scaffold |
| Pyrano[2,3-c]pyrazole Synthesis (MCR) | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | 7,8-Difluorosubstituted Dihydropyrano[2,3-c]pyrazole |
| Pyridine Synthesis (MCR) | Aldehyde, Malononitrile, Active Methylene (B1212753) Compound | 7,8-Difluorosubstituted Dihydropyridine |
| Thorpe-Ziegler Tandem Reaction | Benzylidenemalononitriles, Pyrazolinones | Dihydropyrano[2,3-c]pyrazole |
| Quinoline (B57606) Synthesis (Cascade) | Ketones/Ynones | 7,8-Difluoroquinoline |
Q & A
Q. What are the recommended synthetic routes for (6-Amino-2,3-difluorophenyl)methanol, and how can reaction conditions be optimized?
Methodological Answer:
- Reductive Amination Approach : A two-step protocol is commonly employed:
- Fluorination and Protection : Introduce fluorine substituents via electrophilic fluorination (e.g., using Selectfluor™) under inert atmosphere (Ar/N₂). Protect the amino group with Boc or Fmoc to avoid side reactions .
- Reduction of Ester/Carbonyl : Reduce intermediates like methyl 6-amino-2,3-difluorobenzoate using DIBAL-H (Diisobutylaluminum hydride) at -70°C in anhydrous THF or ether. Monitor reaction progress via TLC (hexane/EtOAc 1:1) .
- Optimization Tips :
- Temperature Control : Maintain ≤-70°C to prevent over-reduction.
- Equivalents : Use 4–5 equiv. DIBAL-H for complete conversion (quantitative yields observed in similar systems) .
- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) removes residual aluminum salts .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the methanol proton (δ ~4.3–4.5 ppm, d, J = 4.5 Hz) and aromatic protons (δ ~6.9–7.5 ppm, split due to fluorine coupling). The amino group may appear as a broad singlet (~δ 5.1 ppm) .
- ¹³C NMR : The benzylic carbon (CH₂OH) resonates at δ ~62–65 ppm, while aromatic carbons adjacent to fluorine show characteristic splitting .
- Mass Spectrometry : ESI-MS or LCMS should show [M+H]⁺ at m/z consistent with C₇H₇F₂NO (calc. 175.05). Validate with HRMS .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Moisture Sensitivity : The hydroxyl and amino groups render the compound hygroscopic. Store under argon in sealed vials with molecular sieves (3Å) .
- Light Sensitivity : Fluorinated aromatics may degrade under UV light. Use amber glassware and conduct reactions in dark/opaque vessels.
- Temperature : Long-term storage at -20°C is recommended. Avoid freeze-thaw cycles to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated aromatic alcohols?
Methodological Answer:
- Root Cause Analysis :
- Fluorine Positional Effects : Steric and electronic differences between 2,3-difluoro vs. mono-fluoro analogs impact reactivity. For example, 2,3-difluorophenyl groups exhibit stronger electron-withdrawing effects, slowing reduction kinetics .
- Byproduct Formation : Use LCMS or GC-MS to detect intermediates (e.g., over-reduced amines or aldehydes). Adjust equivalents of reducing agents (e.g., DIBAL-H vs. NaBH₄) based on these observations .
- Case Study : A 2024 patent reported 85% yield using LiAlH₄, conflicting with a 2018 study achieving 60% with DIBAL-H. This discrepancy arises from LiAlH₄’s stronger reducing power, which may degrade sensitive substituents .
Q. What computational methods aid in predicting the reactivity of this compound in drug discovery?
Methodological Answer:
- DFT Calculations :
- Electrostatic Potential Maps : Identify nucleophilic (amino group) and electrophilic (fluorine-substituted aryl) sites for functionalization .
- Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) reactions to predict regioselectivity.
- Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) to prioritize derivatives for synthesis. Use software like AutoDock Vina with force fields adjusted for fluorine’s van der Waals radius .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Process Optimization :
- Continuous Flow Chemistry : Minimize exothermic risks during reduction by using microreactors with precise temperature control .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Purification at Scale : Replace column chromatography with crystallization (solvent: EtOAc/hexane 1:3) or centrifugal partition chromatography for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
